molecular formula C6H12ClNO B1529626 4-Methyl-piperidin-3-one hydrochloride CAS No. 1408076-42-5

4-Methyl-piperidin-3-one hydrochloride

Katalognummer: B1529626
CAS-Nummer: 1408076-42-5
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: CAFOQIOHCCWJCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-piperidin-3-one hydrochloride (CAS 1408076-42-5) is a chemical building block utilized in pharmaceutical research and organic synthesis. This compound features a piperidone scaffold, which is a privileged structure in medicinal chemistry found in a wide range of bioactive molecules and natural products . The piperidone core is frequently investigated for its potential in drug discovery, particularly in the development of novel antineoplastic agents . Research indicates that derivatives of piperidin-4-one and piperidin-3-one can exhibit significant cytotoxic activity and demonstrate tumour-selective toxicity, making them promising scaffolds for the design of new anticancer therapeutics . The reactivity of the ketone group on the piperidine ring allows for further chemical modifications, enabling researchers to create diverse libraries of hydrazone and other derivatives for structure-activity relationship (SAR) studies and biological evaluation . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-3-7-4-6(5)8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFOQIOHCCWJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-42-5
Record name 3-Piperidinone, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

4-Methyl-piperidin-3-one hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antioxidant, and potential antidepressant effects, supported by relevant data and case studies.

This compound is a piperidine derivative with a methyl group at the 4-position. Its structure enhances lipid solubility, which is crucial for its absorption and bioactivity. The compound's molecular formula is C6H12ClNC_6H_{12}ClN with a molecular weight of approximately 145.62 g/mol.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens.

Table 1: Antibacterial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilisNot specified
Salmonella typhiNot specified

The compound showed complete inhibition of bacterial growth at low concentrations, indicating its potential as an effective antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity.

Table 2: Antifungal Efficacy of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicansNot specified
Aspergillus nigerNot specified

The antifungal activity suggests that this compound could be utilized in treating fungal infections, although specific MIC values for certain strains remain to be detailed in further studies.

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated, revealing its ability to scavenge free radicals effectively.

Table 3: Antioxidant Activity

Concentration (μM)Radical Scavenging Activity (%)Reference
15High

This property is particularly important for developing therapeutic agents aimed at oxidative stress-related diseases.

Antidepressant Activity

Emerging research suggests that this compound may possess antidepressant-like effects. Preliminary studies indicate that it may influence neurotransmitter systems involved in mood regulation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that the compound exhibited significant antimicrobial and antioxidant activities in vitro, highlighting its potential applications in drug development for infectious diseases and oxidative stress-related conditions .
  • Molecular Docking Studies : In silico molecular docking studies have indicated favorable interactions of the compound with various biological targets, suggesting mechanisms through which it may exert its pharmacological effects .
  • Comparative Studies : Research comparing the efficacy of this compound with standard drugs showed that it could potentially surpass the performance of established antibiotics in certain assays .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-Methyl-piperidin-3-one hydrochloride exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that piperidine derivatives, including this compound, can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that these compounds can induce apoptosis in multiple myeloma and acute myeloid leukemia cell lines by upregulating pro-apoptotic proteins such as p53 and Bax .
  • Immunosuppressive Effects : The compound is noted for its role as an inhibitor of Janus Kinase 3 (JAK3), which is crucial in the treatment of autoimmune diseases and transplant rejection. It has been investigated for its potential to treat conditions such as rheumatoid arthritis, lupus, and inflammatory bowel disease .
  • Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses significant antimicrobial and antioxidant activities. This suggests potential applications in treating infectious diseases and conditions related to oxidative stress.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Study Objective Findings
Study on Anticancer Efficacy Evaluate the anticancer properties against multiple myeloma and leukemiaSignificant reduction in cell viability; upregulation of apoptosis-related proteins
Immunosuppressive Activity Research Investigate the potential for treating autoimmune diseasesEffective JAK3 inhibition leading to reduced immune response
Antimicrobial Activity StudyAssess antimicrobial effects against bacterial strainsDemonstrated significant antimicrobial activity compared to standard antibiotics

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Evidence

  • Consistencies : Structural and molecular data across –12 align with standard piperidine derivatives.
  • Gaps : Direct pharmacological studies for 4-Methyl-piperidin-3-one HCl are scarce, necessitating caution in extrapolating activities from analogs.
  • Contradictions: None identified; differences in applications reflect structural diversity rather than conflicting data.

Vorbereitungsmethoden

Direct Hydrochloride Salt Formation from Piperidinone Derivatives

One established method involves the conversion of protected or substituted piperidinone derivatives to the hydrochloride salt via acid treatment.

  • Procedure : A racemic precursor such as 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is dissolved in anhydrous dichloromethane at 0°C. Ethanolic hydrochloric acid is added slowly, and the mixture is stirred at room temperature (around 25°C) for several hours (e.g., 3 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, solvent evaporation yields crude 3-methyl-piperidin-4-one hydrochloride, which can be used directly or further purified.

  • Reaction Conditions :

    • Solvent: Anhydrous dichloromethane (DCM)
    • Acid: Ethanolic hydrogen chloride (HCl)
    • Temperature: 0°C to 25°C
    • Time: Approximately 3 hours
  • Yield and Purity : This method typically provides moderate yields; however, the crude product may require further purification for high-purity applications.

Multi-Step Synthesis via N-Carbethoxy-4-piperidone and Dimethoxypiperidine Intermediates

A more sophisticated and industrially viable process involves the preparation of 4-methyl-piperidin-3-one hydrochloride through methoxy-protected intermediates, which enhances yield and purity.

Stepwise Process:

  • Step 1: Etherification of N-Carbethoxy-4-piperidone

    • N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium (commonly methanol) in the presence of an acid catalyst such as p-toluene sulfonic acid (PTSA).
    • The reaction is performed at controlled temperatures (initially 25–30°C, then raised to 37–40°C) with stirring.
    • After acid catalyst addition, the mixture is maintained at elevated temperature (~62°C) for about 60 minutes to form N-Carbethoxy-4,4-dimethoxypiperidine.
    • Completion is monitored by gas chromatography (GC) to ensure disappearance of starting material.
  • Step 2: Hydrolysis and Formation of 4-Piperidone Hydrochloride Hydrate

    • Concentrated hydrochloric acid (30%) is cooled to 10°C.
    • The dimethoxypiperidine intermediate is added slowly over 2 hours, maintaining the temperature at 10°C.
    • The mixture is then heated gradually to 75°C and maintained for 4 hours to complete hydrolysis and salt formation.
    • After reaction completion (monitored by GC), excess HCl is removed under vacuum below 80°C.
    • The viscous product is treated with isopropyl alcohol, cooled, filtered, washed, and dried to yield 4-piperidone hydrochloride hydrate with high purity.

Key Parameters and Results:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
1 N-Carbethoxy-4-piperidone, TMOF, PTSA 25–62 ~1.5 hours 82.9 99.05 (GC)
2 4,4-Dimethoxypiperidine, HCl (30%) 10 → 75 4 hours 86.37 98.08 (Assay)
  • Advantages : This method is environmentally friendly, scalable, and yields high purity product suitable for pharmaceutical applications.

Cyclization and Hydrogenation Routes

Alternative synthetic routes involve cyclization of suitable precursors or hydrogenation of pyridine derivatives:

  • Cyclization : Starting from substituted precursors, cyclization under acidic or basic conditions forms the piperidinone ring with the methyl substituent at the 4-position. This method requires careful control of reaction conditions to favor the desired regioisomer.

  • Hydrogenation : Pyridine derivatives can be hydrogenated under high pressure and temperature using catalysts such as molybdenum disulfide to yield

Q & A

Q. What are the standard synthetic routes for 4-Methyl-piperidin-3-one hydrochloride, and how can reaction parameters be optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as alkylation of piperidinone precursors followed by cyclization. Critical parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
  • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
AlkylationMethyl iodide, K₂CO₃, DMF, 50°C75–8090
CyclizationHCl (aq.), reflux85–9095
PurificationEthanol/water recrystallization7098+

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Characteristic peaks for the piperidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and methyl group (δ 1.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 149.06 (C₆H₁₂ClNO) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, moisture-resistant containers. Stability exceeds 5 years under these conditions. Avoid exposure to light and humidity to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Tautomerism : The compound may exist as enol-oxo tautomers, altering physical properties. Use deuterated solvents (DMSO-d₆) in NMR to identify tautomeric forms .
  • Impurities : Trace solvents or byproducts can affect melting points. Employ preparative HPLC or column chromatography for purification .
  • Recommendation : Cross-validate data using multiple techniques (e.g., DSC for melting point, XRD for crystallinity).

Q. What strategies enhance the solubility of this compound in aqueous buffers for pharmacological assays?

  • Methodological Answer :
  • Salt form : The hydrochloride salt improves water solubility (e.g., 10–15 mg/mL in PBS at pH 7.4) .
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to solubilize without denaturing proteins .
  • pH adjustment : Test solubility across pH 3–8 to identify optimal conditions for in vitro assays .

Q. How should pharmacological studies be designed to account for potential enantiomeric impurities or tautomerism in this compound?

  • Methodological Answer :
  • Chiral Analysis : Perform chiral HPLC (e.g., Chiralpak® IC column) to detect enantiomers if asymmetric centers exist .
  • Tautomer Stability : Conduct kinetic studies (NMR over 24–72 hours) to assess tautomeric equilibrium under physiological conditions .
  • Biological Replicates : Include ≥3 independent experiments to ensure reproducibility amid batch-to-batch variability .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for this compound derivatives?

  • Methodological Answer : Variations may stem from:
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. methyl groups) alter receptor binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect IC₅₀ values .
  • Resolution : Standardize assays using WHO-recommended protocols and report detailed synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-piperidin-3-one hydrochloride
Reactant of Route 2
4-Methyl-piperidin-3-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.